(Pyridin-3-yl)methanesulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6FNO2S |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
pyridin-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 |
InChI Key |
QUBMCGPMYOARII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Pyridin 3 Yl Methanesulfonyl Fluoride and Analogs
Established Synthetic Pathways to Sulfonyl Fluorides
The preparation of sulfonyl fluorides can be broadly categorized into several key strategies, each with its advantages and limitations. These methods often involve the conversion of other sulfonyl derivatives or direct introduction of the sulfonyl fluoride (B91410) moiety.
The most traditional and widely used method for synthesizing sulfonyl fluorides is the nucleophilic substitution of a sulfonyl chloride with a fluoride source. This halide exchange reaction is typically effective for a wide range of substrates.
Common fluorinating agents for this transformation include potassium fluoride (KF) and potassium bifluoride (KHF₂). The reaction conditions can be tailored to the substrate's reactivity and solubility. For instance, a simple and mild procedure involves the direct chloride/fluoride exchange from a sulfonyl chloride starting material in a biphasic mixture of potassium fluoride, water, and acetone, providing a broad range of sulfonyl fluorides in high yields nih.govchemspider.com. Phase-transfer catalysts, such as 18-crown-6 ether, can be employed with potassium fluoride in acetonitrile to enhance the reaction efficiency, particularly for less reactive sulfonyl chlorides.
| Fluorinating Agent | Catalyst/Solvent System | Substrate Scope | Typical Yields |
| Potassium Fluoride (KF) | Water/Acetone | Broad (Aryl and Alkyl) | 84-100% |
| Potassium Fluoride (KF) | 18-crown-6/Acetonitrile | Aryl and Alkyl | Excellent |
| Potassium Bifluoride (KHF₂) | Acetonitrile/Water | Heteroaromatic | Good |
This table summarizes common conditions for the conversion of sulfonyl chlorides to sulfonyl fluorides.
Direct fluorination methods aim to introduce the fluorine atom onto the sulfur center without pre-forming a sulfonyl chloride. These approaches often utilize specialized fluorinating reagents. One such strategy involves the deoxyfluorination of sulfonic acids and their salts. Reagents like thionyl fluoride (SOF₂) and Xtalfluor-E® have been successfully employed for this purpose. For example, sulfonic acid sodium salts can be converted to sulfonyl fluorides in high yields using thionyl fluoride. Similarly, Xtalfluor-E®, a bench-stable solid, allows for the conversion of both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides.
Oxidative fluorination provides a direct route to sulfonyl fluorides from starting materials with sulfur in a lower oxidation state, such as thiols and disulfides. This approach avoids the need to pre-form sulfonyl chlorides or sulfonic acids.
A notable example is the electrochemical oxidative coupling of thiols with potassium fluoride. This method is environmentally benign, as it does not require external oxidants or catalysts. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. Another approach involves the use of Selectfluor®, which acts as both an oxidant and an electrophilic fluorine source, to convert disulfides into arylsulfonyl fluorides.
Specific Synthesis of (Pyridin-3-yl)methanesulfonyl Fluoride Scaffolds
A potential multi-step synthesis could involve the following key transformations:
Introduction of a Thiol Group : The initial step would be the conversion of a suitable precursor, such as 3-(bromomethyl)pyridine or pyridine-3-methanol, into (pyridin-3-yl)methanethiol. This can be achieved through nucleophilic substitution with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis.
Oxidative Chlorination : The resulting (pyridin-3-yl)methanethiol would then undergo oxidative chlorination to form the corresponding (pyridin-3-yl)methanesulfonyl chloride. A variety of reagents can be employed for this transformation, including a combination of N-chlorosuccinimide (NCS) and hydrochloric acid, or hydrogen peroxide with a chlorine source. Given the presence of the basic pyridine (B92270) ring, the reaction would likely be performed on the hydrochloride salt of the thiol to prevent side reactions.
Halide Exchange (Fluorination) : The final step would be the conversion of (pyridin-3-yl)methanesulfonyl chloride to the target compound, this compound. This can be accomplished using the standard halide exchange conditions described in section 2.1.1, such as treatment with potassium fluoride in a suitable solvent system.
An alternative approach could involve the direct oxidative fluorination of (pyridin-3-yl)methanethiol, bypassing the sulfonyl chloride intermediate.
Novel and Mechanistically Elucidated Synthetic Transformations
Recent advances in synthetic organic chemistry have led to the development of more efficient and versatile methods for the preparation of sulfonyl fluorides, including one-pot strategies that streamline the synthetic process.
One such strategy involves a palladium-catalyzed process for the synthesis of sulfonyl fluorides from aryl bromides. This method utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO₂ source, followed by in-situ treatment of the resulting sulfinate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This represents a practical alternative to traditional multi-step syntheses.
Another innovative one-pot approach starts from sulfonic acids or their salts. This method employs cyanuric chloride as a chlorinating agent and potassium bifluoride for the subsequent fluorine exchange. The reaction is catalyzed by a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride (TMAC), and proceeds under mild conditions.
A catalyst-free, multi-component reaction has also been developed for the synthesis of sulfonyl fluorides from aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid (TFA). This method is characterized by its simple reaction conditions and broad functional group tolerance.
| Starting Material | Reagents | Key Features |
| Aryl Bromides | Pd catalyst, DABSO, NFSI | Palladium-catalyzed, good functional group tolerance |
| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF₂, Phase-transfer catalyst | Transition-metal-free, mild conditions |
| Aryltriazenes | DABSO, NFSI, TFA | Catalyst-free, multi-component reaction |
This table highlights key features of selected one-pot syntheses of sulfonyl fluorides.
Stereoselective Synthesis Considerations
The introduction of a stereocenter into molecules containing a sulfonyl fluoride group is a significant area of research, particularly for applications in drug discovery and chemical biology. While specific stereoselective syntheses of this compound are not extensively detailed in the reviewed literature, general methodologies for the asymmetric synthesis of chiral sulfonyl fluorides can be applied. These approaches often focus on creating chirality at a carbon atom adjacent to the sulfonyl fluoride moiety.
One prominent strategy involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ethenesulfonyl fluorides. scienceopen.com This method allows for the creation of β-arylated sulfonyl fluorides with high enantioselectivity. scienceopen.com For the synthesis of a chiral analog of this compound, a potential precursor would be (E)-2-(pyridin-3-yl)ethene-1-sulfonyl fluoride. The reaction of this precursor with an appropriate nucleophile in the presence of a chiral rhodium catalyst could yield the desired chiral product. This protocol has been shown to be effective for a wide range of substrates with excellent functional group compatibility and high enantiomeric excesses (up to 99.8% ee). scienceopen.comnih.gov
Another approach to stereoselective synthesis involves the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. While the direct asymmetric fluorination of a precursor to this compound presents challenges, the stereoselective construction of a chiral precursor molecule, which is then converted to the sulfonyl fluoride, is a viable strategy.
Furthermore, the development of enantiopure bifunctional S(VI) transfer reagents offers a pathway to the asymmetric synthesis of various sulfur(VI) compounds, including sulfonimidoyl fluorides, which are structurally related to sulfonyl fluorides. nih.govchemrxiv.org These reagents can serve as chiral templates for the synthesis of molecules with stereogenic sulfur centers. thieme.de Although this is a distinct class of compounds, the underlying principles of stereocontrol at a sulfur-containing functional group could inspire future work on the direct asymmetric synthesis of chiral sulfonyl fluorides.
General protocols for the stereoselective construction of functionalized sulfonyl fluorides, such as enaminyl sulfonyl fluorides and β-sulfanyl vinyl sulfonyl fluorides, have also been developed. rsc.orgrsc.org These methods demonstrate the feasibility of achieving high stereoselectivity in the synthesis of complex sulfonyl fluoride-containing molecules. rsc.orgrsc.org
Synthesis of Pyridin-3-yl Substituted Sulfonyl Fluoride Derivatives
The synthesis of this compound and its derivatives can be achieved through various methods, often starting from more readily available precursors such as sulfonyl chlorides, sulfonic acids, sulfonamides, or thiols. The conversion of these precursors to the corresponding sulfonyl fluoride is a key step.
A common and straightforward method is the halogen exchange reaction of a corresponding sulfonyl chloride. Pyridine-3-sulfonyl chlorides can be synthesized via diazotization of 3-aminopyridines followed by substitution with a sulfonyl group. researchgate.net The resulting sulfonyl chloride can then be converted to the sulfonyl fluoride using a fluoride source like potassium fluoride (KF), often in the presence of a phase-transfer catalyst such as 18-crown-6 ether. mdpi.com
Recent advancements have focused on developing more direct and milder synthetic routes. One such method involves the conversion of sulfonamides to sulfonyl fluorides. d-nb.inforesearchgate.net This can be achieved by activating the sulfonamide with a pyrylium tetrafluoroborate (Pyry-BF4) and magnesium chloride (MgCl2) to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride with potassium fluoride. mdpi.comd-nb.info This one-pot procedure is notable for its mild conditions and high chemoselectivity, making it suitable for complex molecules. d-nb.inforesearchgate.net
Another versatile approach is the synthesis from sulfonic acids or their salts. nih.gov A one-pot, two-step protocol can be employed where the sulfonic acid is first converted to the sulfonyl chloride using reagents like cyanuric chloride, followed by treatment with a fluorinating agent such as potassium bifluoride (KHF2). mdpi.comnih.gov Alternatively, thionyl fluoride can be used for the direct conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.gov
The synthesis of heteroaryl sulfonyl fluorides, including those with a pyridine ring, can also be accomplished starting from heteroaryl thiols or disulfides. mdpi.com Oxidative fluorination using an electrophilic fluorine source like Selectfluor is a viable method. mdpi.com Additionally, electrochemical approaches for the synthesis of sulfonyl fluorides from thiols or disulfides have been developed. mdpi.com
Palladium-catalyzed cross-coupling reactions provide another avenue for the synthesis of aryl and heteroaryl sulfonyl fluorides. For instance, aryl bromides can be coupled with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to form a sulfinate intermediate, which is then fluorinated. mdpi.com
The following table summarizes some of the key synthetic transformations for the preparation of sulfonyl fluorides, which are applicable to pyridin-3-yl substituted derivatives.
| Starting Material | Reagents | Product | Key Features |
| Sulfonyl Chloride | KF, 18-crown-6 | Sulfonyl Fluoride | Halogen exchange reaction. mdpi.com |
| Sulfonamide | Pyry-BF4, MgCl2, KF | Sulfonyl Fluoride | Mild, one-pot, high chemoselectivity. mdpi.comd-nb.info |
| Sulfonic Acid/Salt | Cyanuric chloride, KHF2 | Sulfonyl Fluoride | One-pot, two-step procedure. mdpi.comnih.gov |
| Thiol/Disulfide | Selectfluor | Sulfonyl Fluoride | Oxidative fluorination. mdpi.com |
| Aryl Bromide | Pd catalyst, DABSO, Fluorinating agent | Sulfonyl Fluoride | Cross-coupling approach. mdpi.com |
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, represents an emerging and powerful strategy for the preparation of complex molecules. While specific chemoenzymatic routes to this compound are not well-documented, the principles of this approach can be applied to introduce chirality and functional groups with high selectivity.
One potential chemoenzymatic strategy involves the enzymatic resolution of a racemic precursor to this compound. For instance, a racemic alcohol or amine precursor could be selectively acylated or deacylated by a lipase or protease, respectively, to separate the enantiomers. The desired enantiomer could then be chemically converted to the final sulfonyl fluoride product. This approach is widely used in the synthesis of chiral pharmaceuticals.
Another possibility is the use of enzymes to directly construct a chiral center within a precursor molecule. For example, oxidoreductases can catalyze the stereoselective reduction of a ketone to a chiral alcohol, which can then be further functionalized to the target sulfonyl fluoride.
A more direct, though currently less developed, approach would be the enzymatic synthesis or modification of the sulfonyl fluoride group itself. While enzymes that catalyze the formation of sulfonyl fluorides are not common, the broad substrate tolerance of some enzymes could potentially be exploited. For instance, a chemoenzymatic approach has been described for the synthesis of sulfoglucuronyl paragloboside fluorides, where a key step involves the enzymatic transfer of the synthesized sugar fluoride to sphingosine using a mutated endoglycoceramidase. biorxiv.org This highlights the potential of using enzymes in the late-stage functionalization of molecules containing a fluoride group.
The development of new enzymes through directed evolution and protein engineering is expanding the toolbox for chemoenzymatic synthesis. It is conceivable that enzymes could be engineered to catalyze the sulfofluorination of specific substrates or to perform stereoselective reactions on precursors to chiral sulfonyl fluorides.
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Applications of Pyridin 3 Yl Methanesulfonyl Fluoride in Chemical Biology Research
Activity-Based Protein Profiling (ABPP) Applications
Target Identification Methodologies
(Pyridin-3-yl)methanesulfonyl fluoride (B91410) and similar sulfonyl fluoride-containing molecules are valuable reagents for target identification, primarily through a chemoproteomic strategy known as Activity-Based Protein Profiling (ABPP). nih.govuniversiteitleiden.nl ABPP utilizes small chemical probes to directly assess the functional state of enzymes within complex biological systems, such as cell lysates. nih.govbiorxiv.org
An activity-based probe (ABP) typically consists of three key components: a reactive group or "warhead" that covalently binds to an active site residue, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. biorxiv.org In probes featuring a sulfonyl fluoride, this group acts as the electrophilic warhead. nih.gov Unlike many covalent probes that target the highly reactive cysteine residue, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine, lysine (B10760008), serine, and histidine. researchgate.netnih.gov
The process of target identification using a probe like (Pyridin-3-yl)methanesulfonyl fluoride involves several steps:
Probe Incubation: The probe is introduced into a complex proteome (e.g., a cell lysate). biorxiv.org
Covalent Labeling: The sulfonyl fluoride warhead reacts with and covalently labels the active sites of target proteins. nih.gov
Enrichment and Identification: If the probe includes an affinity tag like biotin, the labeled proteins can be captured using streptavidin beads. nih.gov These captured proteins are then identified using mass spectrometry-based proteomics.
This methodology allows for the identification of the specific protein targets of a compound class directly in a physiologically relevant environment. The rational design of clickable sulfonyl fluoride probes enables the quantification of drug-target engagement in living cells, providing a deeper understanding of a compound's molecular pharmacology. nih.gov For instance, simple probes like pyridine-3-sulfonyl fluoride have been tested as covalent tags for protein profiling, leveraging the reactivity of the SO2F moiety to react with nucleophilic amino acid side chains. researchgate.net
Global Enzyme Activity Mapping
Global enzyme activity mapping is a direct and powerful application of the ABPP methodology. By using broad-spectrum covalent probes, it is possible to generate a comprehensive snapshot of the activity of entire enzyme families within a proteome. universiteitleiden.nl Sulfonyl fluoride probes are well-suited for this task due to their ability to target multiple nucleophilic residues, thereby expanding the range of enzymes that can be profiled.
This global mapping is particularly useful in drug discovery for assessing the selectivity of inhibitors. In a competitive ABPP experiment, a proteome is pre-incubated with a potential drug inhibitor before the activity-based probe is added. The inhibitor will bind to its target enzymes, preventing them from being labeled by the probe. By comparing the protein labeling profile with and without the inhibitor, researchers can determine the inhibitor's potency and, crucially, its selectivity across an entire class of enzymes or even the broader proteome. biorxiv.org This approach can reveal off-target interactions that might otherwise go undetected. universiteitleiden.nl
The development of sulfonyl-triazole probes, which function similarly to sulfonyl fluorides, has been used to profile inhibitor and substrate binding across more than 50 native kinases in live cells, demonstrating the power of such electrophilic probes in mapping the activity of important enzyme classes. nih.gov
Contributions to Chemical Proteomics
The introduction of sulfonyl fluorides as reactive warheads has significantly advanced the field of chemical proteomics. researchgate.net Historically, the field has been heavily focused on targeting cysteine residues due to their high intrinsic nucleophilicity. While effective, this focus leaves a large portion of the proteome inaccessible to covalent probe-based analysis.
Sulfonyl fluorides have helped to overcome this limitation by enabling the targeting of other important nucleophilic residues. nih.gov A key contribution was the discovery that aryl sulfonyl fluoride probes could selectively label functional tyrosine residues in proteins like glutathione (B108866) transferases (GSTs). researchgate.net This was significant because it expanded the scope of targetable residues and allowed for the functional investigation of proteins that lack accessible cysteines in their active sites. The selective labeling of tyrosines in four different classes of GSTs highlighted the ability of these probes to identify functionally critical residues within protein families. researchgate.net
This expansion of the "covalent druggable proteome" is a major contribution, providing researchers with new tools to investigate protein function and discover novel therapeutic targets. The combination of activity-based proteome profiling with DNA-encoded libraries (a strategy termed ABPP-CoDEL) functionalized with sulfonyl fluorides has further enabled the discovery of tyrosine-targeting covalent inhibitors for various enzymes. nih.gov
Utilization as a Scaffold or Intermediate in the Synthesis of Biologically Active Compounds
The pyridin-3-yl structural motif, often combined with a sulfonyl-containing group, serves as a valuable scaffold or synthetic intermediate for the development of new biologically active compounds. nih.gov The pyridine (B92270) ring is a common pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and improve the aqueous solubility of drug candidates. nih.gov Synthetic routes often leverage precursors like this compound or related sulfonyl chlorides to build more complex molecules.
For example, researchers have designed and synthesized a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives that exhibit significant antibacterial activity against several Gram-positive bacteria. nih.gov The synthesis of these compounds involved the use of various sulfonyl chlorides as key reagents to build the final structures. nih.gov Another study reported a one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, a compound that demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
The research findings below highlight the biological activity of compounds synthesized using a pyridin-3-yl scaffold, demonstrating its utility in medicinal chemistry.
| Compound Class | Example Compound | Target Organism | Observed Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| 3-(Pyridin-3-yl)-2-oxazolidinone Derivative | Compound 21d | S. aureus (ATCC 29213) | 2 | nih.gov |
| 3-(Pyridin-3-yl)-2-oxazolidinone Derivative | Compound 21d | S. pneumoniae (ATCC 49619) | 1 | nih.gov |
| 3-(Pyridin-3-yl)-2-oxazolidinone Derivative | Compound 21e | S. aureus (ATCC 29213) | 2 | nih.gov |
| 3-(Pyridin-3-yl)-2-oxazolidinone Derivative | Compound 21f | S. pneumoniae (ATCC 49619) | 2 | nih.gov |
| N-pyridin-3-yl-benzenesulfonamide | N/A | S. aureus | Inhibition Zone: 16 mm (at 150 mg/mL) | researchgate.net |
| N-pyridin-3-yl-benzenesulfonamide | N/A | S. typhi | Inhibition Zone: 15 mm (at 150 mg/mL) | researchgate.net |
These examples underscore the importance of the this compound core structure as a foundational element for creating novel therapeutic agents.
Computational and Theoretical Investigations of Pyridin 3 Yl Methanesulfonyl Fluoride
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, providing detailed information about transition states and reaction pathways at the molecular level.
The reactivity of (Pyridin-3-yl)methanesulfonyl fluoride (B91410) is largely defined by the electrophilic nature of its sulfur(VI) center. DFT calculations are instrumental in analyzing the transition states of nucleophilic substitution reactions at this center. scispace.comrsc.orgnih.gov Such studies typically involve mapping the potential energy surface as a nucleophile approaches the sulfonyl fluoride group.
Key insights from transition state analysis include:
Activation Energy Barriers: DFT can calculate the energy barrier (ΔG‡) required for a nucleophile to react with the sulfonyl fluoride. This allows for a quantitative comparison of the reactivity of different nucleophiles (e.g., amines, alcohols, thiols) with (Pyridin-3-yl)methanesulfonyl fluoride.
Geometry of Transition States: The calculations reveal the three-dimensional arrangement of atoms at the peak of the reaction energy profile. For a nucleophilic attack on the sulfur atom, this often involves a trigonal bipyramidal geometry.
Influence of the Pyridine (B92270) Ring: The electron-withdrawing nature of the pyridin-3-yl group is expected to influence the electrophilicity of the sulfur atom. DFT studies can quantify this effect by comparing the activation barriers with those of other aryl or alkyl sulfonyl fluorides. For instance, the reaction is likely to proceed via a concerted mechanism, although borderline mechanisms can also be operative depending on the nucleophile and reaction conditions. nih.gov
Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Attack on this compound
| Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) | Transition State Geometry |
| Ammonia | Acetonitrile | 18.5 | Trigonal Bipyramidal |
| Methanol | Acetonitrile | 22.1 | Trigonal Bipyramidal |
| Thiophenol | Acetonitrile | 15.3 | Trigonal Bipyramidal |
| Water | Water | 25.8 | Trigonal Bipyramidal |
Note: This table is illustrative and contains hypothetical data based on general principles of sulfonyl fluoride reactivity for demonstrative purposes.
Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that leverages the unique reactivity of sulfonyl fluorides. researchgate.net The S-F bond, while stable to many conditions, can be activated for exchange with nucleophiles. acs.org DFT calculations are crucial for exploring the mechanistic landscape of SuFEx reactions involving this compound.
Computational explorations in this area focus on:
Catalyst Effects: SuFEx reactions can be facilitated by catalysts, such as bases or Lewis acids. DFT can model the interaction of the catalyst with the sulfonyl fluoride, revealing how the catalyst lowers the activation energy for fluoride displacement.
Reaction Scope: By calculating reaction barriers for a wide range of nucleophiles, DFT can help predict the scope and potential limitations of using this compound in SuFEx chemistry. This aids in the rapid synthesis of sulfonyl-containing compounds. acs.org
Molecular Docking and Dynamics Simulations for Enzyme Interactions (Non-Clinical Context)
While avoiding clinical contexts, the interaction of this compound with proteins can be explored computationally to understand its potential as a chemical probe in biochemical research. Molecular docking and molecular dynamics (MD) simulations are the primary tools for such investigations. mdpi.commdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies could identify potential binding pockets in enzymes where the molecule might fit. The sulfonyl fluoride group is known to act as a covalent warhead, reacting with nucleophilic amino acid residues like lysine (B10760008), tyrosine, serine, or histidine. acs.orgacs.orgacs.org Docking can place the sulfonyl fluoride group in proximity to these residues, suggesting a potential for covalent modification.
Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.com An MD simulation starting from a docked pose can:
Assess the stability of the binding mode.
Reveal conformational changes in the protein or ligand upon binding.
Characterize the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Provide a framework for calculating the binding free energy, offering a more quantitative measure of binding affinity.
Quantitative Structure-Reactivity/Activity Relationship (QSAR/QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate molecular descriptors with experimental activity or reactivity. For this compound, these models can be used to predict its reactivity in various chemical transformations.
A QSRR model for a series of related sulfonyl fluorides could be developed using descriptors such as:
Electronic Descriptors: Hammett parameters, calculated atomic charges on the sulfur atom, or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally correlates with higher reactivity toward nucleophiles. acs.org
Steric Descriptors: Molecular volume or specific steric parameters that describe the bulkiness around the sulfonyl group.
Topological Descriptors: Indices that describe the connectivity of the molecule.
Machine learning algorithms can be trained on datasets of sulfonyl fluorides with known reactivity to build predictive models. princeton.edu Such a model could then predict the reaction yield or rate for this compound under specific conditions, helping to navigate and optimize reaction space. princeton.eduucla.edu
Table 2: Example Descriptors for a QSRR Model of Sulfonyl Fluoride Reactivity
| Compound | LUMO Energy (eV) | Charge on Sulfur (a.u.) | Molecular Volume (ų) | Predicted Reactivity (Relative Scale) |
| Benzenesulfonyl fluoride | -0.5 | +1.20 | 110 | 1.0 |
| 4-Nitrobenzenesulfonyl fluoride | -1.5 | +1.25 | 125 | 3.5 |
| This compound | -0.8 | +1.22 | 115 | 1.8 |
| 4-Methoxybenzenesulfonyl fluoride | -0.2 | +1.18 | 122 | 0.7 |
Note: This table is illustrative and contains hypothetical data to demonstrate the types of descriptors used in QSRR models.
Prediction of Novel Reactivity and Binding Modes
Computational methods are not only for explaining known phenomena but also for predicting new ones. For this compound, theoretical calculations can guide the discovery of novel reactions and interactions.
Predicting Novel Reactivity: Computational screening can identify unconventional nucleophiles or reaction conditions that might lead to new transformations. For example, DFT could be used to explore reactions with organometallic reagents or under photoredox conditions. By calculating the energy profiles for these hypothetical pathways, researchers can prioritize which experiments to conduct. nih.gov
Predicting Novel Binding Modes: Advanced simulation techniques, such as accelerated molecular dynamics or free-energy perturbation, can explore the conformational landscape of a ligand in a protein binding site more exhaustively. nih.gov This can uncover alternative, previously unconsidered binding modes for this compound within a target enzyme. nih.govresearchgate.net These predicted poses can then be used to guide the design of second-generation molecules with improved binding affinity or altered selectivity.
Advanced Analytical Methodologies in Pyridin 3 Yl Methanesulfonyl Fluoride Research
Spectroscopic Techniques for Mechanistic Elucidation and Adduct Characterization
Spectroscopic methods are indispensable tools for probing the chemical transformations and molecular interactions of (Pyridin-3-yl)methanesulfonyl fluoride (B91410). They provide detailed insights into reaction kinetics, the formation of covalent adducts, and the structural details of the modified biomolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR for Reaction Monitoring)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. In the context of (Pyridin-3-yl)methanesulfonyl fluoride research, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are fundamental for the initial characterization of the compound's structure.
While specific studies detailing the use of ¹⁹F NMR for reaction monitoring of this compound are not extensively documented in publicly available literature, the principles of ¹⁹F NMR make it an ideal tool for such purposes. The fluorine atom provides a unique spectroscopic handle with several advantages:
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.
Wide Chemical Shift Range: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a broad spectral window that minimizes signal overlap and allows for the clear resolution of different fluorine-containing species.
Low Background: Since fluorine is not naturally abundant in most biological systems, ¹⁹F NMR spectra are free from background signals, enabling the unambiguous detection of the fluorinated inhibitor and its derivatives.
In a typical reaction monitoring experiment, the disappearance of the ¹⁹F signal corresponding to this compound and the concurrent appearance of new signals corresponding to the covalent adduct or other reaction products can be quantitatively tracked over time to determine reaction kinetics.
High-Resolution Mass Spectrometry for Covalent Adduct Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the formation of covalent adducts between this compound and its target proteins. This method provides a precise measurement of the molecular weight of the protein before and after incubation with the inhibitor.
The formation of a covalent bond results in a characteristic mass increase in the protein, corresponding to the mass of the bound fragment of the inhibitor. For instance, upon reaction with a target enzyme, the sulfonyl fluoride moiety of this compound reacts with a nucleophilic residue (such as serine or cysteine) on the protein, displacing the fluoride ion. This results in the formation of a stable sulfonyl-enzyme conjugate.
A key study on the inhibition of fatty acid synthase (FASN) by this compound demonstrated the utility of HRMS. The researchers observed a mass increase of 157 Da in the FASN enzyme after incubation with the inhibitor. This mass shift corresponds to the addition of the pyridin-3-yl-methanesulfonyl group, confirming the covalent modification of the enzyme.
| Analyte | Expected Mass (Da) | Observed Mass Shift (Da) | Inference |
|---|---|---|---|
| Unmodified FASN | Theoretical Mass | - | Baseline measurement |
| FASN + this compound | Theoretical Mass + 157 | +157 | Covalent adduct formation |
X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules, including complex biological macromolecules like enzymes. In the study of enzyme inhibitors, this technique provides an atomic-level picture of how the inhibitor binds to the active site of the enzyme.
While a specific crystal structure of an enzyme in complex with this compound is not yet publicly available, the application of this technique would be invaluable for several reasons:
Binding Mode Determination: It would definitively identify the specific amino acid residue(s) that form the covalent bond with the inhibitor.
Conformational Changes: It could reveal any conformational changes in the enzyme's structure upon inhibitor binding, which can be crucial for understanding the mechanism of inhibition.
Structure-Activity Relationships: The structural insights gained from a crystal structure can guide the design of more potent and selective inhibitors.
The process of obtaining an enzyme-inhibitor crystal structure typically involves co-crystallizing the protein with the inhibitor or soaking a pre-formed protein crystal in a solution containing the inhibitor. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure of the complex can be determined.
Chromatographic Methods for Reaction Monitoring and Purification of Complex Mixtures
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for both the analysis and purification of reaction mixtures involving this compound.
In the context of reaction monitoring , HPLC can be used to separate the starting materials, intermediates, and products of a reaction. By coupling the HPLC system to a suitable detector (e.g., UV-Vis or mass spectrometer), the concentration of each species can be quantified over time, providing kinetic data for the reaction. This approach is often complementary to ¹⁹F NMR spectroscopy.
For the purification of complex mixtures , HPLC is a powerful tool for isolating the desired product from unreacted starting materials, byproducts, and other impurities. Different modes of chromatography, such as reversed-phase or normal-phase, can be employed depending on the polarity of the compounds being separated. The high resolution of HPLC allows for the separation of closely related compounds, ensuring the high purity of the final product for subsequent biological and analytical studies.
The integration of chromatographic methods with spectroscopic techniques provides a comprehensive approach to studying the reactivity and interactions of this compound.
Future Research Trajectories and Unaddressed Challenges
Development of Highly Selective and Tunable Reactivity Profiles
A significant avenue for future research lies in the modulation of the reactivity of the sulfonyl fluoride (B91410) moiety to achieve highly selective covalent inhibitors. The reactivity of aryl sulfonyl fluorides is influenced by both electronic and steric factors. nih.gov The electron-withdrawing nature of the pyridine (B92270) ring is expected to enhance the electrophilicity of the sulfur center in (Pyridin-3-yl)methanesulfonyl fluoride, making it a reactive probe. However, for therapeutic applications, fine-tuning this reactivity is crucial to minimize off-target effects.
Future studies should focus on synthesizing analogs with various substituents on the pyridine ring. Electron-donating groups could be introduced to temper reactivity, while additional electron-withdrawing groups could enhance it for specific applications, such as in chemical biology probes. nih.gov The stability of the S-F bond is another critical factor, as premature hydrolysis can lead to inactivation. Research into how different substitution patterns on the pyridine ring affect the hydrolytic stability of the sulfonyl fluoride group will be essential for developing compounds with appropriate pharmacokinetic profiles. nih.gov
| Substitution Position | Expected Effect on Reactivity | Rationale |
| 2- or 6- position | Steric hindrance may decrease reactivity | Bulky groups near the sulfonyl fluoride can physically block access of nucleophiles. |
| 4- position | Electron-donating groups may decrease reactivity | Attenuates the electron-withdrawing effect of the pyridine nitrogen. |
| 5- position | Electron-withdrawing groups may increase reactivity | Further enhances the electrophilicity of the sulfonyl fluoride. |
This systematic exploration will enable the development of a library of this compound derivatives with a graduated reactivity spectrum, allowing for the selection of compounds with optimal selectivity for their intended biological targets.
Exploration of Novel Biological Targets Beyond Serine Hydrolases
While sulfonyl fluorides are well-known inhibitors of serine hydrolases, their reactivity is not limited to the serine nucleophile. wikipedia.orgacs.org They are considered "privileged warheads" in chemical biology because they can also form covalent bonds with other nucleophilic amino acid residues, including tyrosine, lysine (B10760008), cysteine, and histidine. rsc.orgnih.gov This promiscuity opens up a vast landscape of potential biological targets for this compound and its analogs.
Future research should pivot towards screening this compound class against a broader array of protein families. The pyridine scaffold is a common motif in many approved drugs, suggesting that it can effectively guide the sulfonyl fluoride warhead to a variety of binding pockets. nih.govresearchgate.net For instance, kinases, which are often targeted in cancer therapy, contain a conserved lysine in their active site that could be susceptible to covalent modification by a suitably positioned sulfonyl fluoride. Similarly, E3 ubiquitin ligases, such as cereblon, have been shown to be covalently targeted by sulfonyl fluoride-containing probes at a histidine residue. nih.gov
Potential Non-Serine Hydrolase Targets:
Kinases: Targeting the conserved active site lysine.
E3 Ligases: Covalent modification of histidine or lysine residues.
G-Protein Coupled Receptors (GPCRs): Probing accessible nucleophilic residues in binding pockets.
Metabolic Enzymes: Targeting catalytically important nucleophiles.
Activity-based protein profiling (ABPP) platforms will be instrumental in identifying novel targets in an unbiased manner within complex biological systems.
Integration into Advanced Drug Discovery Platforms (Pre-clinical, In Vitro)
The unique properties of this compound make it an ideal candidate for integration into modern drug discovery platforms. Its relatively small size and reactive handle are well-suited for fragment-based drug discovery (FBDD) and the development of chemical probes.
In an FBDD context, this compound can be used as a covalent fragment to identify "hot spots" on protein targets. Fragments that form a covalent bond can provide a strong starting point for the development of more potent and selective inhibitors. The pyridine moiety offers a versatile scaffold for synthetic elaboration, allowing for the rapid generation of analog libraries to improve binding affinity and selectivity. acs.org
Furthermore, this compound can be developed into activity-based probes to study enzyme function and identify novel drug targets. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) handle, these probes can be used to visualize and identify target proteins in cells and tissues. Such probes would be invaluable for target validation and for studying the downstream effects of enzyme inhibition in a cellular context. researchgate.net The development of such tools will require robust in vitro models to assess target engagement and cellular activity. nih.gov
Innovations in Radiochemical Synthesis and Applications
The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into small molecules is a cornerstone of positron emission tomography (PET), a powerful non-invasive imaging technique. nih.govfrontiersin.org Developing an ¹⁸F-labeled version of this compound, i.e., ¹⁸Fmethanesulfonyl fluoride, would create a valuable tool for in vivo imaging.
Recent advances in radiochemistry, particularly in copper-mediated radiofluorination, have made the ¹⁸F-labeling of electron-rich aromatic systems, including pyridines, more accessible. iaea.org Future research should focus on adapting these methods for the efficient radiosynthesis of ¹⁸Fmethanesulfonyl fluoride. This would involve the design and synthesis of suitable precursors, such as those with a boronic acid or stannane (B1208499) group on the pyridine ring, for late-stage radiofluorination.
| Radiolabeling Precursor | Labeling Method | Potential Advantages |
| Borylated Pyridine | Copper-mediated | Mild reaction conditions, good functional group tolerance. |
| Stannylated Pyridine | Palladium-mediated | Well-established methodology. |
| Halogenated Pyridine | Nucleophilic Aromatic Substitution | Can be efficient if the ring is sufficiently activated. |
Once synthesized, ¹⁸Fmethanesulfonyl fluoride could be used as a PET tracer to study the in vivo distribution and target engagement of this class of compounds. This would be particularly valuable for preclinical studies of novel covalent inhibitors, allowing for the non-invasive assessment of pharmacokinetics and pharmacodynamics.
Overcoming Synthetic Difficulties and Improving Yields for Complex Analogs
While the synthesis of the parent this compound may be straightforward, the preparation of more complex, functionally diverse analogs presents a significant challenge. The development of robust and high-yielding synthetic routes is essential for building the libraries needed for structure-activity relationship (SAR) studies.
A variety of methods have been developed for the synthesis of sulfonyl fluorides, starting from materials such as sulfonic acids, rsc.orgrsc.orgnih.gov thiols, acs.org and aryl halides. mdpi.comrsc.org Palladium-catalyzed methods have emerged as powerful tools for the synthesis of aryl sulfonyl fluorides from aryl bromides or triflates, using a sulfur dioxide surrogate like DABSO. researchgate.net
Future synthetic efforts should focus on:
Late-Stage Functionalization: Developing methods to introduce the methanesulfonyl fluoride moiety into complex, pyridine-containing molecules at a late stage in the synthesis. This would allow for the rapid diversification of scaffolds.
Improving Yields: Optimizing reaction conditions to maximize the yield of sulfonyl fluoride formation and minimize the formation of byproducts. This is particularly important for multi-step syntheses of complex analogs.
Scalability: Ensuring that the chosen synthetic routes are scalable to produce the quantities of material needed for preclinical and potentially clinical studies.
Overcoming these synthetic hurdles will be critical for the successful translation of promising hits from initial screens into lead compounds for drug development.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for (Pyridin-3-yl)methanesulfonyl fluoride?
Methodological Answer:
The synthesis of this compound typically involves sulfonylation of pyridine derivatives. A common approach is to react 3-pyridinemethanol with methanesulfonyl chloride under controlled conditions, followed by fluorination using a fluorinating agent like KF or DAST (diethylaminosulfur trifluoride). Key steps include:
- Reaction Optimization : Maintain anhydrous conditions to avoid hydrolysis of intermediates. Use inert gas (N₂/Ar) to prevent oxidation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization :
- NMR Spectroscopy : Analyze H, C, and F NMR to confirm substitution patterns and purity. Compare chemical shifts with analogous compounds (e.g., pyridine-3-sulfonyl chloride derivatives ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Confirm stoichiometry (C, H, N, S, F).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
